molecular formula C30H31NO5 B11497812 1-[3-(hexyloxy)phenyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(hexyloxy)phenyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11497812
M. Wt: 485.6 g/mol
InChI Key: QNSBCCGFNUTUOP-SGEDCAFJSA-N
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Description

4-BENZOYL-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, hexyloxy, hydroxy, and methoxy functional groups

Preparation Methods

The synthesis of 4-BENZOYL-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-BENZOYL-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZOYL-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets through its functional groups. The benzoyl and methoxy groups can participate in hydrogen bonding and π-π interactions, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles, which also have applications in fluorescence and as metal ion fluorescent probes . 4-BENZOYL-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

4-BENZOYL-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable subject of study in multiple fields.

Properties

Molecular Formula

C30H31NO5

Molecular Weight

485.6 g/mol

IUPAC Name

(4Z)-1-(3-hexoxyphenyl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H31NO5/c1-3-4-5-9-18-36-25-17-11-15-23(20-25)31-27(22-14-10-16-24(19-22)35-2)26(29(33)30(31)34)28(32)21-12-7-6-8-13-21/h6-8,10-17,19-20,27,32H,3-5,9,18H2,1-2H3/b28-26-

InChI Key

QNSBCCGFNUTUOP-SGEDCAFJSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC(=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=CC=C4)OC

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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